(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the piperidine derivative with hydroxylamine and acetic anhydride under controlled conditions to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a lead compound for the development of new drugs. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the hydroxyacetimidamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-(chloromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(bromomethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide
Uniqueness
Compared to its analogs, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H16FN3O |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16FN3O/c9-4-7-2-1-3-12(5-7)6-8(10)11-13/h7,13H,1-6H2,(H2,10,11) |
InChI Key |
FFQDMRAINIONLR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)CF |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)CF |
Origin of Product |
United States |
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